3-Chloro-1-(2,4-difluorophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the formation of a chloroformate ester and the release of a fluoride ion.Molecular Structure Analysis
The molecular formula of this compound is C9H7ClF2O . The molecular weight is 204.6 .Chemical Reactions Analysis
The mechanism of action of this compound is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the formation of a chloroformate ester and the release of a fluoride ion.Mechanism of Action
Target of Action
It’s used as an intermediate in the production of the drug ticagrelor, which is a reversible P2Y12 receptor antagonist.
Mode of Action
The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the formation of a chloroformate ester and the release of a fluoride ion.
Biochemical Pathways
Result of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-1-(2,4-difluorophenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNRAJSOXNDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.